
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)- is a complex organic compound with the molecular formula C32H36N2O9 and a molecular weight of 592.6362 . This compound is part of the morphinan class, which is known for its diverse pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)- involves multiple steps, starting from basic organic molecules. The process typically includes:
Formation of the Morphinan Core: This step involves the cyclization of a precursor molecule to form the morphinan skeleton.
Introduction of the Furyl Group: The 2-(2-furyl)ethyl group is introduced through a substitution reaction.
Attachment of the Pyridine-3-carboxylate: This step involves the esterification of the morphinan core with pyridine-3-carboxylic acid.
Formation of the Tartrate Salt: The final step involves the reaction of the compound with tartaric acid to form the tartrate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the furyl and pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets opioid receptors in the central nervous system.
Pathways Involved: It modulates the release of neurotransmitters, leading to analgesic and anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morphine: Another morphinan derivative with potent analgesic properties.
Codeine: A less potent analgesic compared to morphine but with similar structural features.
Oxycodone: A semi-synthetic opioid with a structure similar to morphine but with different pharmacokinetic properties.
Uniqueness
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)- is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other morphinan derivatives. The presence of the furyl and pyridine-3-carboxylate groups enhances its binding affinity and selectivity for opioid receptors, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
63732-83-2 |
|---|---|
Molekularformel |
C32H36N2O9 |
Molekulargewicht |
592.6 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;[(1R,9R,10R)-17-[2-(furan-2-yl)ethyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C28H30N2O3.C4H6O6/c31-27(21-5-3-13-29-19-21)33-23-9-8-20-17-26-24-7-1-2-11-28(24,25(20)18-23)12-15-30(26)14-10-22-6-4-16-32-22;5-1(3(7)8)2(6)4(9)10/h3-6,8-9,13,16,18-19,24,26H,1-2,7,10-12,14-15,17H2;1-2,5-6H,(H,7,8)(H,9,10)/t24-,26+,28+;1-,2-/m01/s1 |
InChI-Schlüssel |
UWNXEGFXWLNNQF-QWNUPDTESA-N |
Isomerische SMILES |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)OC(=O)C5=CN=CC=C5)CCC6=CC=CO6.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)OC(=O)C5=CN=CC=C5)CCC6=CC=CO6.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(2-chloroethyl) [2-(ethylsulfanyl)ethyl]phosphonate](/img/structure/B14502644.png)
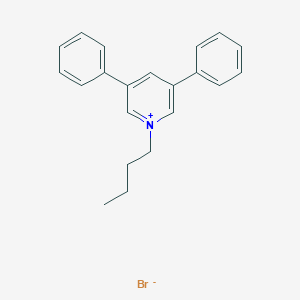

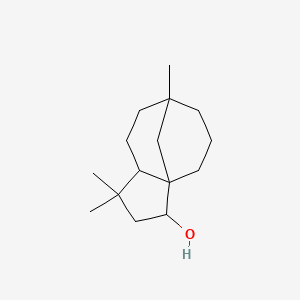
![2-({4-[(Oxiran-2-yl)methoxy]phenoxy}methyl)oxolane](/img/structure/B14502670.png)
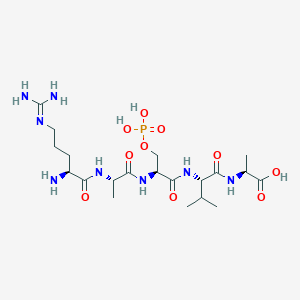

![3-Methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine](/img/structure/B14502702.png)
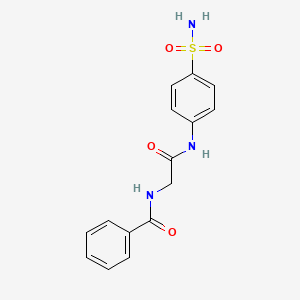
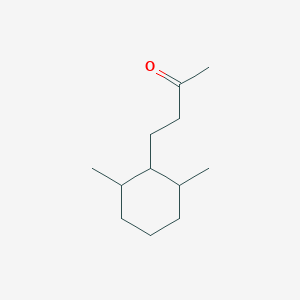
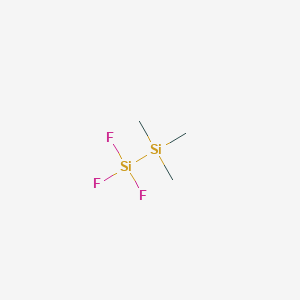
![1-[2,2-Dichloro-1-(4-ethoxyphenyl)propyl]-4-methoxybenzene](/img/structure/B14502734.png)
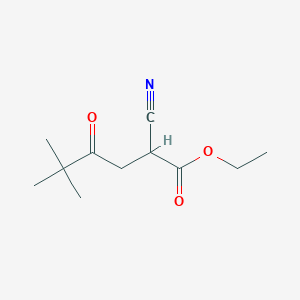
![4-Methyl-1-[(4-methylpentyl)oxy]pentane](/img/structure/B14502750.png)
